Tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate Tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1824557-53-0
VCID: VC6002739
InChI: InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(11)7-13-4/h8H,5-7H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCC1COC
Molecular Formula: C10H19NO3
Molecular Weight: 201.266

Tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate

CAS No.: 1824557-53-0

Cat. No.: VC6002739

Molecular Formula: C10H19NO3

Molecular Weight: 201.266

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate - 1824557-53-0

Specification

CAS No. 1824557-53-0
Molecular Formula C10H19NO3
Molecular Weight 201.266
IUPAC Name tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate
Standard InChI InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(11)7-13-4/h8H,5-7H2,1-4H3
Standard InChI Key KQMVCAPEQIQSSZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC1COC

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate exists as a chiral molecule due to the stereogenic center at the 2-position of the azetidine ring. The (2S)-enantiomer, documented under CAS 935668-23-8, is commercially available with a specified optical purity . The Boc group at the 1-position enhances the compound’s stability during synthetic transformations, while the methoxymethyl side chain contributes to its solubility in polar organic solvents such as dimethylformamide (DMF) and ethyl acetate .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H19NO3\text{C}_{10}\text{H}_{19}\text{NO}_{3}
Molecular Weight201.26 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point260.6 ± 13.0 °C
Flash Point111.4 ± 19.8 °C
CAS Number (Racemic)1824557-53-0
CAS Number ((2S)-Enantiomer)935668-23-8

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. In the 1H^1\text{H}-NMR spectrum (CDCl₃), signals corresponding to the tert-butyl group appear as a singlet at δ 1.42 ppm (9H), while the methoxymethyl group resonates as a triplet at δ 3.34 ppm (2H, –CH₂–O–) and a singlet at δ 3.38 ppm (3H, –OCH₃) . The azetidine ring protons exhibit complex splitting patterns between δ 3.65–4.15 ppm .

Synthesis and Manufacturing

Synthetic Routes

A common synthesis involves the alkylation of 1-(tert-butoxycarbonyl)-3-hydroxymethylazetidine using methyl iodide in the presence of sodium hydride. The reaction proceeds in DMF at 0°C, yielding the methoxymethyl derivative with a 59% yield after chromatographic purification .

1-Boc-3-hydroxymethylazetidine+CH3INaH, DMFTert-butyl 2-(methoxymethyl)azetidine-1-carboxylate\text{1-Boc-3-hydroxymethylazetidine} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{Tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate}

Key Steps:

  • Deprotonation: Sodium hydride abstracts the hydroxyl proton, generating an alkoxide intermediate.

  • Nucleophilic Substitution: The alkoxide attacks methyl iodide, forming the methoxymethyl group.

  • Work-Up: The crude product is extracted with ethyl acetate, washed, dried, and purified via flash chromatography .

Industrial Production

Manufacturers like MolCore BioPharmatech produce the compound under ISO-certified conditions, ensuring >97% purity for pharmaceutical applications . The process emphasizes strict temperature control and inert atmospheres to prevent racemization or decomposition .

Applications in Pharmaceutical Research

Role as a Building Block

The compound’s azetidine core is prized for its conformational rigidity, which enhances binding affinity in drug-target interactions. For example, it serves as a precursor to:

  • Protease Inhibitors: The Boc group is selectively cleaved under acidic conditions to reveal a free amine, which is subsequently functionalized with electrophilic warheads .

  • G Protein-Coupled Receptor (GPCR) Modulators: The methoxymethyl group improves solubility and pharmacokinetic profiles of lead compounds .

Case Study: Antiviral Drug Development

In a 2024 study, tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate was used to synthesize a novel hepatitis C virus (HCV) NS3/4A protease inhibitor. The azetidine ring’s strain facilitated optimal positioning of the inhibitor’s ketone moiety within the enzyme’s active site, achieving an IC₅₀ of 12 nM .

Derivatives and Structural Analogues

Aminomethyl Derivatives

Replacing the methoxymethyl group with an aminomethyl moiety (CAS 939760-37-9) yields a versatile intermediate for peptide mimetics. This derivative’s primary amine is amenable to acylation or sulfonylation, broadening its utility in medicinal chemistry .

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